molecular formula C21H27ClO7 B13426679 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol

1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol

Cat. No.: B13426679
M. Wt: 426.9 g/mol
InChI Key: QXLZASULNNCSEF-WNTWWTRPSA-N
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Description

1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol typically involves multiple steps, starting from commercially available raw materials. One common method involves the Friedel-Crafts alkylation of a chlorobenzene derivative with an ethoxybenzyl chloride, followed by glycosylation with a protected glucose derivative. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process generally includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under pressure.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol involves its interaction with specific molecular targets, such as sodium-glucose co-transporters (SGLT2). By inhibiting these transporters, the compound reduces glucose reabsorption in the kidneys, leading to increased glucose excretion and lower blood glucose levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is unique due to its specific structural modifications, which enhance its selectivity and potency as an SGLT2 inhibitor. These modifications also contribute to its pharmacokinetic properties, making it a valuable compound in drug development .

Properties

Molecular Formula

C21H27ClO7

Molecular Weight

426.9 g/mol

IUPAC Name

(2S,3R,4R,5R)-1-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C21H27ClO7/c1-2-29-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)18(25)20(27)21(28)19(26)17(24)11-23/h3-8,10,17-21,23-28H,2,9,11H2,1H3/t17-,18?,19-,20+,21+/m1/s1

InChI Key

QXLZASULNNCSEF-WNTWWTRPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C(C(C(C(CO)O)O)O)O)O)Cl

Origin of Product

United States

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